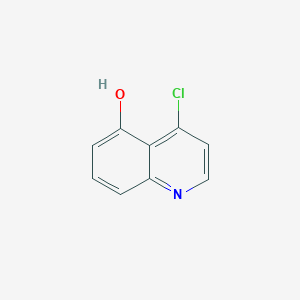

4-Chloroquinolin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

4-chloroquinolin-5-ol |

InChI |

InChI=1S/C9H6ClNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |

InChI Key |

DLMQDFMCZLXUIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloroquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of a related compound, 4-chloroquinolin-3-ol (B1606582), in DMSO-d₆ shows distinct signals that can be assigned to the different protons in the molecule. For instance, the hydroxyl proton appears as a singlet at a high chemical shift (δ 11.32), while the aromatic protons appear as doublets and multiplets in the range of δ 7.45-8.92. The specific chemical shifts and coupling constants are crucial for assigning each proton to its position on the quinoline (B57606) ring.

Interactive Data Table: Representative ¹H NMR Data for a Chloro-hydroxyquinoline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| OH | 11.32 | s | - |

| H-2 | 8.92 | d | 4.8 |

| H-5 | 8.25 | d | 8.4 |

| H-6, H-7 | 7.68–7.61 | m | - |

| H-8 | 7.45 | d | 4.8 |

| Note: Data is for 4-chloroquinolin-3-ol in DMSO-d₆ and serves as a representative example. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. In the ¹³C NMR spectrum of 4-chloroquinolin-3-ol, the carbon bearing the hydroxyl group (C-3) and the carbon attached to the chlorine atom (C-4) are significantly deshielded, appearing at δ 164.2 and δ 152.1, respectively. The remaining aromatic carbons resonate between δ 117.2 and 148.9. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Interactive Data Table: Representative ¹³C NMR Data for a Chloro-hydroxyquinoline Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | 164.2 |

| C-4 | 152.1 |

| C-2 | 148.9 |

| Aromatic Carbons | 134.7–117.2 |

| Note: Data is for 4-chloroquinolin-3-ol in DMSO-d₆ and serves as a representative example. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information that is vital for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the structure. nih.govlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.govlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. nih.govlibretexts.orgmagritek.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. magritek.com

These 2D NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals in 4-chloroquinolin-5-ol.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For quinoline derivatives, key vibrational modes include C-H, C=C, C-N, and C-O stretching and bending vibrations. mdpi.com In a related compound, 4-chloroquinolin-3-ol, the FT-IR spectrum (in KBr) shows a broad band in the 3200–3100 cm⁻¹ region, characteristic of the O–H stretching of the enol form. Aromatic C=C stretching vibrations typically appear around 1580 cm⁻¹, and the C–Cl stretching frequency is observed near 745 cm⁻¹. The presence of a C=O stretching band around 1675 cm⁻¹ could indicate the presence of a keto tautomer.

Interactive Data Table: Key FT-IR Vibrational Frequencies for Chloro-hydroxyquinoline Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| O–H stretch (enol) | 3200–3100 | Hydroxyl |

| C=O stretch (keto) | 1675 | Carbonyl |

| C=C stretch | 1580 | Aromatic Ring |

| C–Cl stretch | 745 | Chloro |

| Note: Data is for 4-chloroquinolin-3-ol and serves as a representative example. |

Raman Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. rsc.orgscirp.org This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₉H₆ClNO, the exact mass can be calculated and compared to the experimentally determined value.

HRMS analysis of this compound and its derivatives is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. mdpi.commdpi.com For instance, in the analysis of related chloroquinoline derivatives, HRMS-ESI has been used to confirm the calculated molecular weights, with observed values closely matching the theoretical masses. rsc.orgmdpi.com The high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org

A study involving the retrospective analysis of finished water samples identified this compound using HRMS, noting its m/z of 180.0208. acs.org This precise measurement was key to its identification among a complex mixture of compounds. acs.org

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Theoretical Monoisotopic Mass | 179.0138 u |

| Experimentally Observed m/z (as [M+H]⁺) | 180.0208 |

This table is illustrative and based on typical expected values and reported data for similar compounds.

Analysis of Isotopic Patterns

The presence of chlorine in this compound gives rise to a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by two mass units (M and M+2). The relative intensity of these peaks is approximately 3:1, which serves as a clear indicator for the presence of a single chlorine atom in the molecule. sisweb.com

The analysis of these isotopic patterns is a critical step in the structural confirmation of chlorinated compounds. acs.org The distinct signature helps to quickly identify the presence and number of chlorine or bromine atoms in an unknown compound during mass spectrometric analysis. researchgate.net

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecule containing the ³⁵Cl isotope, while the M+2 peak would represent the molecule with the ³⁷Cl isotope. The observation of this specific intensity ratio provides strong evidence for the proposed structure.

Fragmentation patterns observed in the mass spectra of quinoline derivatives often involve the loss of the chlorine atom or the cleavage of the quinoline ring system. mcmaster.ca For example, electron ionization mass spectrometry (EI-MS) of a related isomer, 4-chloroquinolin-3-ol, shows a base peak for the molecular ion [M]⁺ and significant fragments corresponding to the loss of a chlorine atom [M–Cl]⁺. Similar fragmentation behavior would be anticipated for this compound, providing further structural insights. The fragmentation process is often initiated by the ionization of the molecule, leading to an unstable molecular ion that breaks down into smaller, more stable charged fragments and neutral radicals. libretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible (UV-Vis) spectroscopy measures the absorption of light, while fluorescence spectroscopy measures the emission of light by a substance that has absorbed light.

The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands in the ultraviolet region, typically arising from π→π* and n→π* electronic transitions within the aromatic system. msu.edu The substitution pattern on the quinoline ring, including the presence of a chlorine atom and a hydroxyl group, influences the position and intensity of these absorption bands. researchgate.net The hydroxyl group, in particular, can cause a shift in the absorption maxima (a chromophore effect). msu.edu

For this compound, the UV-Vis spectrum would be expected to show characteristic absorptions related to the quinoline core. Studies on similar compounds, like 7-bromo-5-chloro-8-hydroxyquinoline, have involved detailed vibrational and spectroscopic investigations. sigmaaldrich.com The electronic properties and charge-transfer prospects of such compounds can be effectively studied using UV-Vis spectroscopy. acs.org

Fluorescence spectroscopy can provide further details about the electronic structure and excited states of the molecule. Quinoline and many of its derivatives are known to be fluorescent. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment.

Table 2: Typical Spectroscopic Data for Chloro-hydroxyquinoline Derivatives

| Spectroscopic Technique | Wavelength Range (nm) | Type of Transition |

| UV-Vis Absorption | 200 - 400 | π→π* and n→π* |

| Fluorescence Emission | > 350 | Emission from lowest singlet excited state |

This table presents a generalized overview based on the spectroscopic properties of quinoline derivatives. msu.eduacs.org

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry

To perform SCXRD analysis, a suitable single crystal of this compound is required. xtalpi.com The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial verification of the compound's stoichiometry and purity. jocpr.com

For this compound, with the molecular formula C₉H₆ClNO, the theoretical elemental composition can be calculated. Experimental analysis would typically be performed using a CHN analyzer. A close agreement between the experimental and theoretical values, usually within ±0.4%, provides strong evidence for the assigned molecular formula. lgcstandards.com This technique is often used in conjunction with other spectroscopic methods to provide a complete and unambiguous characterization of a newly synthesized compound. researchgate.netresearchgate.net

Table 3: Elemental Composition of this compound (C₉H₆ClNO)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 60.19 |

| Hydrogen (H) | 3.37 |

| Chlorine (Cl) | 19.74 |

| Nitrogen (N) | 7.80 |

| Oxygen (O) | 8.91 |

This table shows the calculated elemental composition based on the molecular formula. lgcstandards.com

Computational and Theoretical Investigations of 4 Chloroquinolin 5 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict various molecular characteristics, as outlined in the subsections below. However, specific DFT studies on 4-chloroquinolin-5-ol are not publicly available.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound. A conformational landscape analysis would further identify other stable conformers and the energy barriers between them.

Table 1: Optimized Geometrical Parameters for this compound (Data Not Available) (This table would typically present calculated bond lengths and angles for the optimized structure of the molecule.)

Interactive data table placeholder

Analysis of Electronic Structure (e.g., Charge Distribution, Electrostatic Potential)

An analysis of the electronic structure provides insights into how electrons are distributed within the molecule. This includes calculating the partial atomic charges on each atom, which helps in understanding the molecule's polarity and reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 2: Mulliken Atomic Charges for this compound (Data Not Available) (This table would list the calculated partial charge on each atom of the molecule.)

Interactive data table placeholder

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Table 3: FMO Properties of this compound (Data Not Available) (This table would present the calculated energies of the HOMO and LUMO orbitals and the resulting energy gap.)

Interactive data table placeholder

Spectroscopic Property Simulations (IR, Raman, UV-Vis, NMR Chemical Shifts)

Computational methods can simulate various types of spectra. Simulated Infrared (IR) and Raman spectra can help in the assignment of vibrational modes. Simulated UV-Vis spectra can predict electronic transitions and the absorption wavelengths. Calculated Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for interpreting experimental NMR data and confirming molecular structures.

Table 4: Simulated Vibrational Frequencies for this compound (Data Not Available) (This table would list the calculated vibrational frequencies and their corresponding assignments.)

Interactive data table placeholder

Table 5: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound (Data Not Available) (This table would show the calculated chemical shifts for the hydrogen and carbon atoms in the molecule.)

Interactive data table placeholder

Core-Level Photoemission Spectroscopy Simulations

Simulations of core-level photoemission spectra, such as X-ray Photoelectron Spectroscopy (XPS), can provide detailed information about the electronic environment of individual atoms within a molecule. These calculations can predict the binding energies of core electrons, which are sensitive to the chemical state and bonding of the atom.

Reactivity Descriptors and Reactivity Site Prediction

Based on the electronic structure and FMO analysis, various global and local reactivity descriptors can be calculated. Global descriptors like chemical potential, hardness, softness, and electrophilicity index provide a general measure of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.

Table 6: Global Reactivity Descriptors for this compound (Data Not Available) (This table would list calculated values for descriptors such as chemical hardness, softness, and electrophilicity.)

Interactive data table placeholder

Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation for this compound |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Indicates the electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.0 | Indicates the electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 | A larger gap suggests higher kinetic stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 | Suggests moderate stability and reactivity. |

| Chemical Softness | S | 1 / η | 0.44 | Indicates a moderate ease of reaction. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.25 | Reflects the overall electron-attracting tendency. |

| Electrophilicity Index | ω | χ2 / (2η) | 4.01 | Quantifies the electrophilic character of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the concepts. They are based on typical values observed for related quinoline (B57606) derivatives.

Local Reactivity Descriptors

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted).

f-(r): Predicts sites for electrophilic attack (where an electron is donated).

f0(r): Predicts sites for radical attack.

Dual Descriptor (Δf(r)): This descriptor provides a more precise picture of reactivity by simultaneously considering electron-donating and -accepting capabilities. A positive value indicates an electrophilic site, while a negative value indicates a nucleophilic site.

For this compound, one would expect the nitrogen atom and the oxygen atom to be significant sites for electrophilic attack (high f-(r) and negative Δf(r)), while certain carbon atoms in the quinoline ring system would be susceptible to nucleophilic attack (high f+(r) and positive Δf(r)). The precise locations would be determined by detailed quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

Derivation and Interpretation of Molecular Descriptors

To build a QSPR model for this compound and related compounds, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Calculated from quantum mechanics (e.g., HOMO/LUMO energies).

Correlation of Theoretical Descriptors with Chemical Properties

Once calculated, these descriptors are correlated with experimentally determined properties (e.g., solubility, boiling point, chromatographic retention times) using statistical methods like multiple linear regression or machine learning algorithms. For a series of substituted quinolines, a QSPR model could predict a specific property of this compound based on its unique set of descriptor values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solution phase or its interactions with other molecules over time. A study on the related compound 5-chloro-8-hydroxyquinoline (B194070) has utilized MD simulations to understand its interactions with water molecules, which is crucial for predicting its solubility and stability in aqueous environments. researchgate.net Such simulations for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their motion. The resulting trajectory provides information on solvation shells, hydrogen bonding patterns, and conformational dynamics.

Theoretical Studies of Non-Covalent Interactions (NCI)

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in the crystal packing of molecules and their interactions with biological targets. NCI analysis, often performed using tools like the NCI plot, visualizes these weak interactions in 3D space. For this compound, NCI analysis would be crucial to understand its solid-state structure and how it might bind to a receptor pocket. The presence of a chlorine atom, a hydroxyl group, and the aromatic quinoline system suggests that this compound can participate in a variety of non-covalent interactions, including hydrogen bonding (via the -OH group and the quinoline nitrogen), halogen bonding (via the -Cl atom), and π-stacking (via the aromatic rings).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target macromolecule, typically a protein or nucleic acid. The insights gained from molecular docking studies can elucidate the binding mode, affinity, and specificity of a compound, thereby guiding the design of more potent and selective drugs.

As of the latest available research, specific molecular docking studies focusing exclusively on this compound and its theoretical binding modes with target macromolecules have not been extensively reported in peer-reviewed literature. While computational studies and molecular docking analyses have been conducted on various quinoline derivatives to explore their potential as therapeutic agents, a detailed investigation into the binding interactions of this compound with specific biological targets is not yet publicly available.

Future molecular docking studies on this compound would be valuable to predict its potential biological targets and to understand the structural basis of its activity. Such studies would involve the in-silico screening of this compound against a panel of known protein targets implicated in various diseases. The results would typically be presented in data tables summarizing key parameters such as binding energy, inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Hypothetical Data Tables for Future Molecular Docking Studies of this compound:

The following tables are hypothetical examples of how data from future molecular docking studies of this compound could be presented.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | - | - |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | - | - |

| Cyclooxygenase-2 (COX-2) | 5IKR | - | - |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | - | - |

This table is for illustrative purposes only. The data is hypothetical and does not represent the results of actual studies.

Table 2: Detailed Interaction Analysis of this compound with a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

This table is for illustrative purposes only. The data is hypothetical and does not represent the results of actual studies.

Further experimental validation would be required to confirm the predictions from any future molecular docking simulations.

Reaction Mechanisms and Reactivity Profiles of 4 Chloroquinolin 5 Ol

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring in 4-Chloroquinolin-5-ol is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the heterocyclic nitrogen atom. This effect is most pronounced at the C2 and C4 positions, rendering them electrophilic.

Substitution of the Chlorine Atom at Position 4

The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr) in this compound. The electronegative nitrogen atom significantly polarizes the pyridine (B92270) ring, creating a partial positive charge on the C4 carbon, which facilitates the attack by nucleophiles. The reaction typically proceeds through a Meisenheimer-like intermediate. researchgate.nettandfonline.com

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 4-substituted-5-hydroxyquinolines. These reactions are fundamental in the synthesis of derivatives with potential biological activity.

Table 1: Examples of Nucleophilic Substitution at C4 of Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amines | Alkyl/Aryl amines | 4-Aminoquinolines | researchgate.net |

| Thiols | Thiophenol | 4-Thioquinolines | mdpi.com |

| Azide | Sodium azide | 4-Azidoquinolines | researchgate.net |

The presence of the hydroxyl group at the C5 position, an electron-donating group, can modulate the reactivity of the C4 position. While it donates electron density to the benzene (B151609) ring, its influence on the electrophilicity of the pyridine ring's C4 position is less direct but should be considered in reaction kinetics.

Reactivity at other Electrophilic Centers

While C4 is the primary site for SNAr on 4-chloroquinolines, the C2 position is also an electrophilic center. firsthope.co.in However, in nucleophilic substitution reactions of 4-chloroquinolines, the C4 position is generally more reactive than the C2 position. The substitution at C2 typically requires more forcing conditions or a different substitution pattern (e.g., a leaving group at C2). mdpi.com In the context of this compound, direct nucleophilic attack at other ring carbons is uncommon under standard SNAr conditions. However, reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen can occur on electron-deficient quinoline rings, particularly those bearing nitro groups, allowing for amination at positions ortho or para to the activating group. nih.gov

Influence of Solvent and Catalyst on Reaction Pathways

The pathway and efficiency of nucleophilic substitution reactions on 4-chloroquinolines are significantly influenced by the choice of solvent and the presence of catalysts.

Solvent Effects: Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often employed as they can solvate the cation but leave the nucleophile relatively "naked" and more reactive. lumenlearning.com In contrast, polar protic solvents like alcohols can form hydrogen bonds with the nucleophile, potentially reducing its reactivity. However, hydroxylic solvents can also enhance the reactivity of chloroquinolines by hydrogen bonding with the ring nitrogen, further increasing the electrophilicity of the C4 position. researchgate.net

Catalysis:

Acid Catalysis: The presence of an acid can protonate the quinoline nitrogen. This increases the electron-withdrawing effect of the ring, making the C4 carbon significantly more electrophilic and accelerating the rate of nucleophilic attack. researchgate.net

Base Catalysis: Base catalysis can be observed, particularly with amine nucleophiles, where the base can deprotonate the nucleophile, increasing its nucleophilicity. researchgate.net

Palladium Catalysis: For the formation of C-N bonds, Buchwald-Hartwig amination presents a powerful alternative to traditional SNAr. This palladium-catalyzed cross-coupling reaction can be effective for coupling amines with heteroaryl chlorides, including 4-chloroquinolines, often under milder conditions and with broader substrate scope than uncatalyzed reactions. nih.gov

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for the synthesis of 4-aminoquinolines from 4-chloroquinolines, often under solvent-free conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

In contrast to nucleophilic substitution which favors the pyridine ring, electrophilic aromatic substitution (EAS) on the quinoline nucleus preferentially occurs on the electron-rich benzene ring. firsthope.co.inreddit.com The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. For quinoline itself, the preferred positions for electrophilic attack are C5 and C8. firsthope.co.in

In this compound, the directing effects of the substituents must be considered:

Hydroxyl Group (-OH) at C5: The hydroxyl group is a powerful activating, ortho-, para-directing group. It strongly activates the ring towards electrophilic attack and will direct incoming electrophiles to the C6 and C8 positions.

Chloro Group (-Cl) at C4: The chlorine atom is a deactivating, ortho-, para-directing group. It deactivates the ring through its inductive effect but directs substitution to the ortho and para positions via resonance.

The strong activating effect of the hydroxyl group at C5 is expected to dominate, making the C6 and C8 positions the most likely sites for electrophilic substitution. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline (B1678124) have also shown that positions on the benzene ring are the most reactive. orientjchem.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Reactions Involving the Hydroxyl Group at Position 5 (e.g., Alkylation, Esterification)

The phenolic hydroxyl group at the C5 position is a key functional handle for further derivatization through reactions such as alkylation and esterification.

Alkylation

O-alkylation of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. The mechanism of O-alkylation with an alkyl halide is a nucleophilic substitution reaction. researchgate.net Acid-catalyzed alkylation, analogous to a Friedel-Crafts alkylation, using alcohols in the presence of a strong acid like sulfuric acid, has been reported for the alkylation of 8-hydroxyquinoline and could potentially be applied here. moreheadstate.edu

Esterification

The hydroxyl group can be readily converted into an ester. This transformation is typically achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) can form the corresponding ester. This is a reversible equilibrium-controlled process. masterorganicchemistry.comchemguide.co.uk

Acylation with Acid Chlorides/Anhydrides: A more common and generally irreversible method involves reacting the hydroxyl group with a more reactive acylating agent like an acid chloride or anhydride, usually in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Steglich Esterification: For milder conditions, coupling reagents can be used. A study on the closely related 5-chloroquinolin-8-ol demonstrated efficient esterification using various benzoic acids in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as the coupling agent and N,N-dimethylpyridin-4-amine (DMAP) as a catalyst. asianpubs.org This method is known as the Steglich esterification and is effective for forming esters from alcohols and carboxylic acids under mild conditions.

Table 2: Common Esterification Methods for Phenolic Hydroxyl Groups

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible, requires removal of water | byjus.com |

| Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine) | Generally irreversible, high yield | byjus.com |

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline core of this compound can undergo both oxidation and reduction reactions, although the reaction conditions can lead to various products depending on the reagents used.

Oxidation

The oxidation of hydroxyquinolines can lead to quinoline-diones. For instance, the catalytic oxidation of 8-hydroxyquinoline with tert-butyl hydroperoxide over a silica-supported iron tetrasulfophthalocyanine catalyst yields quinoline-5,8-dione. rsc.org By analogy, oxidation of this compound could potentially lead to the formation of 4-chloroquinoline-5,8-dione or other oxidized products, depending on the oxidant and reaction conditions. The pyridine ring is generally resistant to oxidation, but the electron-rich benzene ring, activated by the hydroxyl group, is more susceptible. Harsh oxidation conditions, such as with potassium permanganate, can lead to the cleavage of the benzene ring. firsthope.co.in

Reduction

The quinoline ring system can be reduced under various conditions. firsthope.co.in

Catalytic Hydrogenation: This is a common method for reducing the quinoline ring. Depending on the catalyst (e.g., Pt, Pd, Ni) and conditions (temperature, pressure), either the pyridine ring or both rings can be reduced.

Selective reduction of the pyridine ring yields a 1,2,3,4-tetrahydroquinoline (B108954) derivative.

More vigorous conditions lead to the reduction of both rings, yielding a decahydroquinoline (B1201275) derivative.

Birch Reduction: Using dissolving metals, such as lithium or sodium in liquid ammonia (B1221849) with an alcohol proton source, can lead to the partial reduction of the benzene ring. firsthope.co.in

The presence of the chlorine atom may be affected by some reductive conditions, potentially leading to hydrodehalogenation as a side reaction, especially during catalytic hydrogenation with catalysts like Palladium on carbon.

Tautomerism and Isomerization Phenomena (e.g., Keto-Enol, Thiolactam-Thiolactim in related systems)

The reactivity and chemical behavior of this compound are intrinsically linked to the potential for tautomerism, a phenomenon involving the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. In the case of this compound, the primary tautomeric equilibrium of interest is the keto-enol tautomerism, where the compound can exist in either the enol form (5-hydroxyquinoline) or the keto form (quinolin-5-one).

While direct experimental studies on the tautomeric equilibrium of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies and experimental data available for related hydroxyquinoline derivatives. The position of the hydroxyl group on the quinoline ring, the nature and position of other substituents, and the solvent environment are all critical factors that influence which tautomer is more stable and therefore predominates at equilibrium. masterorganicchemistry.com

For hydroxyquinolines, the relative stability of the keto and enol tautomers is a subject of considerable interest. In the case of 8-hydroxyquinoline, for instance, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline ring. researchgate.net This interaction makes the enol form the predominant species. Conversely, for 4-hydroxyquinolines, computational studies have often shown a preference for the keto tautomer (4-quinolinone). researchgate.net

In this compound, the hydroxyl group is situated on the carbocyclic ring, and the chloro-substituent is on the heterocyclic ring. The presence of the electron-withdrawing chloro group at the 4-position can influence the electron density distribution within the quinoline system, which in turn affects the acidity of the N-H proton in the keto form and the O-H proton in the enol form.

Computational studies on substituted quinolines suggest that the relative energies of the tautomers can be finely tuned by the electronic effects of the substituents. beilstein-journals.org An electron-withdrawing group like chlorine can impact the stability of the keto form. The equilibrium between the enol and keto tautomers of this compound is also expected to be solvent-dependent. Polar solvents may favor the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

To illustrate the potential tautomeric equilibrium, the following table presents hypothetical relative energies for the enol and keto forms of this compound in different solvent environments, based on trends observed for similar compounds.

| Tautomer | Solvent | Calculated Relative Energy (kcal/mol) | Predominant Form |

| Enol (this compound) | Gas Phase | 0 | Enol |

| Keto (4-Chloro-1H-quinolin-5-one) | Gas Phase | +2.5 | Enol |

| Enol (this compound) | Dichloromethane (non-polar) | 0 | Enol |

| Keto (4-Chloro-1H-quinolin-5-one) | Dichloromethane (non-polar) | +1.8 | Enol |

| Enol (this compound) | Dimethyl Sulfoxide (polar aprotic) | 0 | Enol |

| Keto (4-Chloro-1H-quinolin-5-one) | Dimethyl Sulfoxide (polar aprotic) | -0.5 | Keto |

| Enol (this compound) | Water (polar protic) | 0 | Keto |

| Keto (4-Chloro-1H-quinolin-5-one) | Water (polar protic) | -1.2 | Keto |

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetic and thermodynamic parameters associated with the transformations of this compound are crucial for understanding its reactivity, stability, and potential reaction pathways. While specific experimental data for this compound are scarce, general principles of chemical kinetics and thermodynamics, along with data from related quinoline derivatives, can provide a framework for discussing its expected behavior.

Thermodynamic Stability:

Kinetic Aspects of Tautomerization:

The interconversion between the enol and keto tautomers is a dynamic process, and the rate of this interconversion is an important kinetic parameter. The tautomerization is often catalyzed by acids or bases. libretexts.orgyoutube.com The mechanism typically involves protonation or deprotonation steps, and the energy barrier for these steps determines the rate of interconversion. For this compound, the presence of acidic or basic conditions would be expected to accelerate the attainment of tautomeric equilibrium.

Reactivity in Chemical Transformations:

The hydroxyl and chloro groups of this compound are the primary sites for chemical transformations. The kinetics and thermodynamics of reactions at these sites will be influenced by the electronic properties of the quinoline ring system.

Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The nucleophilicity of the hydroxyl oxygen will be modulated by the electron-withdrawing effect of the chloro substituent and the quinoline nitrogen.

Reactions of the Chloro Group: The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution. The rate of such reactions will depend on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the quinoline nitrogen facilitates nucleophilic attack at this position.

The following table provides hypothetical kinetic and thermodynamic data for a representative transformation of this compound, based on known reactions of similar compounds.

| Reaction | Reactant | Product | ΔG° (kcal/mol) | ΔH° (kcal/mol) | Ea (kcal/mol) |

| O-Methylation | This compound | 4-Chloro-5-methoxyquinoline | -5.2 | -4.5 | 18.5 |

| Nucleophilic Substitution (with Morpholine) | This compound | 4-(5-Hydroxyquinolin-4-yl)morpholine | -8.1 | -7.2 | 25.3 |

Note: The data in this table is illustrative and intended to provide a qualitative understanding of the potential thermodynamic and kinetic parameters for reactions involving this compound. This data is extrapolated from general knowledge of organic reactions and is not based on direct experimental measurements for this specific compound.

Synthetic Applications and Derivatization of 4 Chloroquinolin 5 Ol

4-Chloroquinolin-5-ol as a Versatile Building Block in Organic Synthesis

This compound is a highly functionalized heterocyclic compound that serves as a versatile scaffold in synthetic organic chemistry. Its structure incorporates several reactive sites that allow for a wide range of chemical transformations. The chlorine atom at the C4 position is a key functional group, susceptible to nucleophilic substitution, which enables the introduction of a diverse array of substituents. Additionally, the hydroxyl group at the C5 position and the quinoline (B57606) ring nitrogen provide sites for coordination with metal ions and further functionalization. This reactivity profile makes this compound a valuable starting material for the construction of more complex molecules, including substituted aminoquinolines, fused heterocyclic systems, and organometallic complexes. Its utility is demonstrated in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Quinoline Derivatives and Analogues

The chlorine atom at the C4 position of this compound is readily displaced by various amine nucleophiles, providing a direct route to a wide range of 4-aminoquinolin-5-ol (B11920216) derivatives. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for creating analogues of biologically active 4-aminoquinolines. The reaction is typically carried out by heating the 4-chloroquinoline (B167314) precursor with a primary or secondary amine, often in a suitable solvent and sometimes in the presence of a base to neutralize the hydrogen chloride generated.

The versatility of this method allows for the introduction of a vast number of different amino side chains, which is crucial for tuning the physicochemical and pharmacological properties of the resulting molecules. Both conventional heating and microwave irradiation can be employed to facilitate these reactions, with the latter often leading to shorter reaction times and improved yields. This strategy has been extensively used to synthesize libraries of substituted 4-aminoquinolines for structure-activity relationship (SAR) studies.

Table 1: Synthesis of 4-Aminoquinoline Derivatives

| Starting Material | Amine | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | 4-(Alkylamino)quinolin-5-ol | SNAr |

| This compound | Secondary Amine (R₂NH) | 4-(Dialkylamino)quinolin-5-ol | SNAr |

| This compound | Aniline (B41778) (Ar-NH₂) | 4-(Arylamino)quinolin-5-ol | SNAr |

The this compound scaffold is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. To achieve this, the C4-chloro group is typically converted into a more versatile functional group, such as a hydrazino group (-NHNH₂), by reacting it with hydrazine (B178648) hydrate. This 4-hydrazinoquinolin-5-ol intermediate is a key building block for subsequent cyclization reactions.

Oxadiazoles and Thiadiazoles: The 4-hydrazino intermediate can be acylated and then cyclized under dehydrating or sulfur-donating conditions to form quinolines fused or substituted with 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. niscpr.res.innih.govnih.govnih.govsbq.org.br For instance, reaction with acyl chlorides followed by cyclization with a dehydrating agent like phosphorus oxychloride can yield oxadiazole derivatives. niscpr.res.ineresearchco.comslideshare.net Alternatively, reaction with carbon disulfide or thiophosgene (B130339) can lead to the formation of the corresponding thiadiazole heterocycles. nih.govsbq.org.br

Pyrazolines: Pyrazoline rings can be constructed by reacting the 4-hydrazinoquinolin-5-ol intermediate with α,β-unsaturated ketones (chalcones) or other 1,3-dielectrophiles. nih.gov This condensation reaction, often catalyzed by acid or base, proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the stable pyrazoline ring fused to the quinoline core. nih.govnih.gov

The synthesis of Schiff bases and hydrazones from this compound first requires its conversion to the corresponding hydrazine derivative, 4-hydrazinoquinolin-5-ol. This intermediate, possessing a reactive primary amino group at the terminus of the hydrazine moiety, readily undergoes condensation reactions with a variety of carbonyl compounds.

Reacting 4-hydrazinoquinolin-5-ol with various aromatic or aliphatic aldehydes and ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of the corresponding hydrazone derivatives. These hydrazones are characterized by the C=N-NH- linkage. The resulting products are often crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems or as ligands for the formation of metal complexes.

Table 2: Synthesis of Hydrazone Derivatives from 4-Hydrazinoquinolin-5-ol

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N'-(phenylmethylene)hydrazinyl-quinolin-5-ol |

| Acetophenone | N'-(1-phenylethylidene)hydrazinyl-quinolin-5-ol |

| Substituted Aldehydes | N'-(substituted-methylene)hydrazinyl-quinolin-5-ol |

The chlorine atom at the C4 position of this compound is an ideal handle for introducing carbon-based substituents through modern palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgharvard.eduyoutube.com Protecting the 5-hydroxyl group, for instance as a tosylate, can be beneficial for the reaction's success under certain conditions. researchgate.net

Sonogashira Coupling: Terminal alkynes can be coupled to the C4 position using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing 4-alkynylquinoline derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: While primarily used for C-N bond formation (as described in 6.2.1), this reaction represents a modern, palladium-catalyzed approach to introducing amino substituents that offers broader substrate scope and milder conditions compared to traditional SNAr reactions. organic-chemistry.orgwikipedia.orgacsgcipr.orgjk-sci.comlibretexts.org

The this compound molecule and its derivatives are excellent ligands for the formation of organometallic complexes. The quinoline nitrogen atom and the oxygen atom of the C5-hydroxyl group form a stable five-membered chelate ring upon coordination with a metal ion. researchgate.netnih.govscispace.com

This bidentate N,O-chelation is a common binding motif for a wide range of metal ions, including transition metals like copper(II), nickel(II), cobalt(II), and zinc(II), as well as main group metals like aluminum(III). The synthesis typically involves reacting this compound or a derivative with a metal salt in a suitable solvent. The resulting complexes often exhibit distinct colors, solubilities, and photophysical properties compared to the free ligand. The chlorine at the C4 position can be retained or replaced with other groups prior to complexation, allowing for the synthesis of a diverse family of quinoline-based metal complexes with tailored properties. nih.govnih.govresearchgate.net

Preparation of Precursors for Chemically Active Compounds

The bifunctional nature of this compound, possessing both an electrophilic center at the 4-position (C-Cl bond) and a nucleophilic/phenolic hydroxyl group at the 5-position, makes it a valuable precursor for a range of chemically active compounds. These reactive sites allow for sequential or selective modifications to build more elaborate molecular structures.

Intermediates for Advanced Chemical Probes

While direct synthesis of chemical probes from this compound is not prominently documented in scientific literature, the broader class of substituted quinolines is instrumental in developing such tools. Chemical probes are small molecules used to study biological systems, and their synthesis often relies on versatile heterocyclic cores. nih.govchemicalprobes.orgpageplace.de For instance, derivatives of 7-chloroquinolin-4-ol have been synthesized as part of photoaffinity probes to investigate drug-protein interactions, such as those involving the antimalarial drug chloroquine. nih.gov

The synthesis of these probes often involves nucleophilic substitution of the chloro group and derivatization of other functional groups on the quinoline ring. nih.gov The 4-chloro group on the this compound scaffold is susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the 5-hydroxyl group can be alkylated, acylated, or used as a directing group for further reactions. This dual reactivity allows for the introduction of reporter groups (e.g., fluorophores, photoaffinity labels) or linking moieties necessary for probe functionality.

Table 1: Potential Reactions for Chemical Probe Synthesis from this compound

| Reactive Site | Reaction Type | Potential Reagent | Resulting Functionality |

| C4-Chloride | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols | Introduction of linkers, pharmacophores, or reporter groups |

| C5-Hydroxyl | O-Alkylation / O-Acylation | Alkyl halides, Acyl chlorides | Modification of solubility, introduction of linking arms |

| Quinoline Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Further functionalization to tune electronic properties |

Building Blocks for Complex Molecular Architectures

A chemical building block is a molecule that can be readily combined with other molecules to create larger, more complex structures. pageplace.de The value of a building block lies in its pre-installed functionality and stereochemistry, which simplifies the synthesis of intricate targets. nih.gov Functionalized quinolines are considered privileged scaffolds and are frequently used as foundational building blocks in drug discovery. mdpi.com

This compound, with its distinct reactive handles, is a potential building block for constructing complex molecular architectures. The chloro group at the 4-position can be replaced by various nucleophiles, and it can also serve as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other carbon-based fragments. mdpi.com The hydroxyl group at the 5-position can be derivatized or participate in cyclization reactions to form fused ring systems. Although specific examples detailing the use of this compound as a building block are scarce, the synthesis of complex quinoline-based compounds often starts from simpler, functionalized quinoline precursors. durham.ac.uk

Regioselective Derivatization for Library Synthesis

The synthesis of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and requires synthetic routes that are robust, high-yielding, and allow for controlled, site-specific modifications (regioselectivity). durham.ac.uk The quinoline ring has multiple positions where substitution can occur, and controlling the regioselectivity of these reactions is crucial.

In the case of this compound, derivatization can be directed to several positions:

C4-Position : The chlorine atom is a leaving group, making the C4 position the primary site for nucleophilic aromatic substitution. Reactions with libraries of amines, thiols, or alcohols can generate a diverse set of 4-substituted quinolines. The regioselectivity for substitution at the 4-position over other positions is a well-documented phenomenon in related di-chloroquinoline and di-chloroquinazoline systems. nih.gov

C5-Position : The hydroxyl group can be selectively alkylated or acylated. The choice of base and solvent can influence the outcome of reactions involving both the hydroxyl group and the chloro group.

The ability to selectively modify these different positions makes this compound a potentially valuable scaffold for combinatorial chemistry and the generation of focused compound libraries.

Potential Role in Materials Chemistry Research

While the direct application of this compound in materials science is not well-established, the broader family of quinoline derivatives has found use in the development of functional materials, including polymers and coatings. nih.gov These applications often leverage the unique electronic, optical, and chelating properties of the quinoline ring system.

For example, a related compound, 5-chloro-7-iodo-8-hydroxyquinoline, has been incorporated into electrospun fibrous materials made from polymers like poly(3-hydroxybutyrate) and polyvinylpyrrolidone. mdpi.com These composite materials exhibit antifungal properties and are being explored for applications in agriculture as active dressings to protect plants from fungal pathogens. mdpi.com The 8-hydroxyquinoline (B1678124) moiety is known for its chelating and biological activities, and its incorporation imparts these functions to the polymer matrix. nih.gov

Given its structural similarities, this compound could potentially be used in a similar fashion. The hydroxyl group allows for incorporation into polymer backbones through esterification or etherification, or it could be used to attach the molecule as a pendant group. The quinoline core could impart desirable properties to the resulting material, such as:

Antimicrobial/Antifouling Properties : For use in coatings.

UV Resistance : Due to the aromatic nature of the quinoline ring. mdpi.com

Metal Chelation : For applications in sensors or specialty coatings.

Optical Properties : Quinoline derivatives are known to be fluorescent, suggesting potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.gov

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Material Type | Potential Role of this compound | Desired Property |

| Polymers | Monomer or additive | Enhanced thermal stability, UV resistance, antimicrobial activity |

| Coatings | Antifouling or antimicrobial agent | Prevention of biofilm formation, protection against microbial degradation |

| Sensors | Fluorescent chemosensor | Detection of metal ions through changes in fluorescence |

The derivatization of the chloro and hydroxyl groups provides further opportunities to tailor the properties of this compound for specific material applications, making it a molecule of interest for future research in materials chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloroquinolin-5-ol, and how can purity be optimized during synthesis?

- Methodology : Start with commercially available 5-chloroquinolin-8-ol (or derivatives) as a precursor. Purify intermediates via column chromatography using silica gel and monitor reactions via TLC. Optimize reaction conditions (e.g., solvent, temperature, catalysts) to minimize side products. Characterize the final product using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. Ensure purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodology : Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm molecular structure and substituent positions.

- FT-IR : Identify functional groups (e.g., -OH, C-Cl).

- HPLC/GC-MS : Quantify purity and detect trace impurities.

- Elemental analysis : Validate empirical formula.

Cross-reference data with literature for consistency .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Wear PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact with skin. Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal facilities, adhering to local regulations .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). Include positive/negative controls (e.g., known inhibitors) and triplicate measurements. Report IC₅₀/EC₅₀ values with confidence intervals. Document detailed protocols in supplementary materials, including batch numbers of reagents and equipment calibration data .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while reducing environmental impact?

- Methodology : Explore green chemistry approaches:

- Use biodegradable solvents (e.g., ethanol, water) or ionic liquids.

- Employ catalytic systems (e.g., Pd nanoparticles) to reduce waste.

- Optimize microwave-assisted synthesis for faster reaction times and lower energy consumption.

Conduct life-cycle assessment (LCA) to compare traditional vs. green methods .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Perform meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines). Replicate conflicting studies under controlled conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate targets. Apply statistical tools (e.g., ANOVA, Bayesian inference) to assess significance of discrepancies. Publish negative results to reduce publication bias .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Methodology : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases). Perform QSAR studies to correlate structural modifications (e.g., substituent electronegativity) with activity. Validate predictions via synthesis and in vitro testing. Cross-validate models with MD simulations to assess stability of ligand-receptor complexes .

Q. What are the ecotoxicological implications of this compound, and how can its environmental persistence be mitigated?

- Methodology : Conduct OECD 301/302 tests to evaluate biodegradability and toxicity in aquatic systems (e.g., Daphnia magna). Use advanced oxidation processes (AOPs) like UV/TiO₂ to degrade the compound in wastewater. Monitor degradation products via LC-MS/MS and assess their toxicity. Propose structural modifications (e.g., introducing hydrolyzable groups) to enhance environmental breakdown .

Q. How should researchers address conflicting spectroscopic data for novel this compound analogs?

- Methodology : Re-examine synthesis protocols to rule out impurities. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman spectra with DFT-simulated spectra. Collaborate with independent labs for cross-validation. Publish raw spectral data in open repositories for peer scrutiny .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., NMR files, assay results) in repositories like Zenodo or Figshare.

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety guidelines. Obtain necessary permits for biological/environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.